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molecular formula C13H16N2O2 B8581960 tert-Butyl [3-(pyridin-3-yl)prop-2-yn-1-yl]carbamate CAS No. 777856-66-3

tert-Butyl [3-(pyridin-3-yl)prop-2-yn-1-yl]carbamate

Cat. No. B8581960
M. Wt: 232.28 g/mol
InChI Key: HZFDXLUCJIGGLQ-UHFFFAOYSA-N
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Patent
US08609708B2

Procedure details

To a solution of 47 (104 mg, 0.45 mmol) in CH2Cl2 (1 mL) was added TFA (2 mL, excess) and the resultant solution was stirred at room temperature for 1 h. The solvent and excess TFA were removed under a stream of nitrogen and the residue was partitioned between HCl(aq) (1.0 M, 2 mL) and EtOAc (10 mL). The aqueous fraction was collected and subsequently washed with EtOAc (2×10 mL). To the remaining aqueous fraction was added CH2Cl2 (20 mL) and water (20 mL) and the pH was adjusted to 10 with NaOH(aq) (10 N) while stirring. The organic fraction was collected and the remaining aqueous fraction was extracted with CH2Cl2 (2×15 mL). The combined organic fractions were dried (Na2SO4), filtered and the solvent was removed in vacuo to afford the title compound 48 (free base, 58 mg, 97% yield) as a brown oil. Due to the high potential of autooxidation, the dihydrochloride salt was made by dissolving the amine free base in Et2O and precipitating with etherial HCl. The solvent and excess HCl were removed in vacuo, the solid dihydrochloride was triturated with Et2O and collected by filtration to afford the title compound 48 (dihydrochloride, 91 mg, 99% yield) as a white solid: 1H NMR (D2O) δ 8.94 (m, 1H), 8.79 (m, 1H), 8.65 (m, 1H), 8.06 (m, 1H), 4.15 (s, 2H); LRMS (ESI) m/z calcd for C8H9N2 [M+H]+ 133. found 133; HRMS (ESI) m/z calcd for C8H9N2 [M+H]+ 133.0766. found 133.0763; HPLC>98% (tR=5.70 min, 60 (A):40 (B): 0.02 (C); tR=3.05 min, 60 (A):40 (B): 0.07 (C)).
Name
Quantity
104 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[C:8][CH2:9][NH:10]C(=O)OC(C)(C)C)[CH:2]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[C:8][CH2:9][NH2:10])[CH:2]=1

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C#CCNC(OC(C)(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess TFA were removed under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between HCl(aq) (1.0 M, 2 mL) and EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous fraction was collected
WASH
Type
WASH
Details
subsequently washed with EtOAc (2×10 mL)
ADDITION
Type
ADDITION
Details
To the remaining aqueous fraction was added CH2Cl2 (20 mL) and water (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic fraction was collected
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous fraction was extracted with CH2Cl2 (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C#CCN
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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